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molecular formula CdF2 B8764834 Cadmium fluoride [MI]

Cadmium fluoride [MI]

Cat. No. B8764834
M. Wt: 150.41 g/mol
InChI Key: LVEULQCPJDDSLD-UHFFFAOYSA-L
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Patent
US04502898

Procedure details

The preparation procedure for cadmium fluoride is somewhat different. High purity cadmium metal (typically 99.999 percent pure) is reacted with acetic acid and hydrogen peroxide to yield cadmium acetate. This compound is then reacted with hydrogen fluoride to yield cadmium fluoride. The cadmium fluoride is slowly heated to the melting point in an atmosphere of carbon tetrafluoride to ensure removal of water, oxide and oxyfluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-].[Cd+2:2].[F-].[Cd].OO.[C:7]([OH:10])(=[O:9])[CH3:8]>>[C:7]([O-:10])(=[O:9])[CH3:8].[Cd+2:2].[C:7]([O-:10])(=[O:9])[CH3:8] |f:0.1.2,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Cd+2].[F-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cd]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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